6-Fluoropyridoxal

Enzyme mechanism Coenzyme chemistry 19F NMR spectroscopy

6-Fluoropyridoxal (6-FPAL) is a synthetic, fluorinated analog of the natural vitamin B6 aldehyde pyridoxal (PL), with a fluorine atom substituted for the hydrogen at the pyridine ring 6-position. It belongs to the pyridoxal class of organic compounds and exists primarily as a hemiacetal, lacking the free aldehyde form characteristic of the parent vitamer.

Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
CAS No. 42242-42-2
Cat. No. B1227776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoropyridoxal
CAS42242-42-2
Synonyms6-fluoropyridoxal
Molecular FormulaC8H8FNO3
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)F)CO)C=O)O
InChIInChI=1S/C8H8FNO3/c1-4-7(13)5(2-11)6(3-12)8(9)10-4/h2,12-13H,3H2,1H3
InChIKeyNTOKCJHDRACAJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoropyridoxal (CAS 42242-42-2) Procurement Guide: A Halogenated Vitamin B6 Aldehyde for 19F NMR and Enzyme Mechanistic Studies


6-Fluoropyridoxal (6-FPAL) is a synthetic, fluorinated analog of the natural vitamin B6 aldehyde pyridoxal (PL), with a fluorine atom substituted for the hydrogen at the pyridine ring 6-position. It belongs to the pyridoxal class of organic compounds and exists primarily as a hemiacetal, lacking the free aldehyde form characteristic of the parent vitamer [1]. This single-atom halogen substitution abolishes zwitterionic character, rendering the molecule hydrophobic, and radically alters the ionization constants—the phenolic OH pKa shifts from 4.2 in pyridoxal to 7.8 in 6-FPAL, while the ring nitrogen basicity is suppressed by over 10,000-fold [2][3]. 6-FPAL serves as a coenzyme surrogate that can be phosphorylated to 6-fluoropyridoxal phosphate (6-FPLP) for incorporation into pyridoxal 5′-phosphate (PLP)-dependent enzymes, where the 19F nucleus functions as a sensitive NMR probe reporting on protonation state, tautomeric equilibria, and protein conformational changes [4].

Why 6-Fluoropyridoxal Cannot Be Interchanged with Generic Pyridoxal Analogs in Research and Development


Substituting 6-Fluoropyridoxal with unmodified pyridoxal or other vitamin B6 vitamers fails in experimental systems that require a spectroscopic handle or altered ionization properties. The 6-fluoro substituent provides a unique 19F NMR-active nucleus absent in all natural B6 compounds, enabling real-time observation of coenzyme protonation and protein dynamics that is invisible by 1H or 31P NMR [1]. Moreover, the fluorine drastically alters physicochemical behavior: 6-FPAL is hydrophobic and lacks a zwitterion [2], whereas pyridoxal is hydrophilic and zwitterionic, affecting membrane permeability, protein binding, and extraction protocols. Even among halogenated analogs, critical differences exist—6-chloropyridoxol fails to inhibit cell growth in tissue culture, whereas 6-fluoro analogs are active [3], demonstrating that the halogen identity, not merely its presence, controls biological activity. Researchers who ignore these differentiating properties risk selecting a compound incapable of generating interpretable NMR data, one with irrelevant biological readouts, or a molecule whose ionization state under physiological conditions renders it functionally inert for the intended application.

Quantitative Differentiation Evidence for 6-Fluoropyridoxal vs. In-Class Analogs and Natural Vitamers


Ring Nitrogen Basicity: 10,000-Fold Reduction Relative to Natural Pyridoxal Phosphate

The 6-fluoro substituent of 6-fluoropyridoxal 5′-phosphate (6-FPLP) reduces the basicity of the pyridine ring nitrogen by over 10,000-fold compared to natural pyridoxal 5′-phosphate (PLP) [1]. Despite this dramatic electronic perturbation, the modified coenzyme binds to cytosolic aspartate aminotransferase predominantly in its dipolar ionic ring form—identical to the natural coenzyme—and the reconstituted enzyme retains approximately 42% of the catalytic activity of the native enzyme [1]. This combination of massively altered electronics with largely preserved binding mode and substantial residual activity is unavailable in any non-fluorinated analog.

Enzyme mechanism Coenzyme chemistry 19F NMR spectroscopy

Phenolic OH pKa Shift: 7.8 for 6-FPAL vs. 4.2 for Natural Pyridoxal

The introduction of the 6-fluoro substituent shifts the phenolic hydroxyl pKa from 4.2 (pyridoxal) to 7.8 ± 0.1 (6-fluoropyridoxal), transforming the group from predominantly ionized (phenolate) to predominantly neutral under physiological pH [1]. By contrast, 6-chloropyridoxal (6Cl-PAL) has a phenolic pKa of 7.2, and pyridoxal (PAL) has a phenolic pKa of 4.2 [1]. This pKa elevation eliminates the zwitterionic character and renders the molecule hydrophobic, a property exploited for ether extraction during synthesis [1]. The halogen identity orders phenolic acidity as F < Cl < Br, defying simple inductive-effect predictions and indicating significant resonance contributions unique to fluorine [1].

Physicochemical characterization Ionization state Membrane permeability

19F NMR pH Sensitivity: ~10 ppm Chemical Shift Span vs. No 19F Signal in Natural Vitamers

6-Fluoropyridoxal (6-FPAL) and its derivatives exhibit a 19F NMR chemical shift sensitivity of approximately 10 ppm across the acid–base titration range, enabling precise pH quantification in biological systems [1]. This property is entirely absent in natural vitamin B6 compounds, which lack fluorine. Among fluorinated B6 analogs, 6-fluoropyridoxamine (6-FPAM) has a pKa of 7.05—closer to physiological pH (7.4) than 6-fluoropyridoxol (6-FPOL) with pKa = 8.2, giving 6-FPAM superior pH measurement precision near neutrality [1]. 6-FPAL, with its aldehyde functionality, provides a distinct chemical handle for Schiff-base conjugation to amine-containing polymers or proteins, a feature not available with 6-FPOL or 6-FPAM [2]. 6-Fluoropyridoxal-polymer conjugates retain excellent 19F pH sensitivity and have been validated for non-invasive pH measurement in whole blood [2].

In vivo pH measurement 19F NMR spectroscopy Molecular imaging

Cell Growth Inhibition: 6-Fluoro Analogs Active vs. 6-Chloro Analog Inactive in Tissue Culture

All 6-fluoro-substituted vitamin B6 analogs, including 6-fluoropyridoxal, inhibited cell growth in tissue culture to varying degrees, whereas 6-chloropyridoxol was ineffective as a growth inhibitor [1]. This halogen-dependent biological activity demonstrates that the fluorine atom provides a unique combination of steric similarity to hydrogen (van der Waals radius: F = 1.47 Å vs. H = 1.20 Å) and strong electron-withdrawing inductive effect that chlorine (van der Waals radius = 1.75 Å) cannot replicate. Additionally, 6-fluoropyridoxamine phosphate was identified as an inhibitor of pyridoxine phosphate oxidase, a key enzyme in vitamin B6 metabolism, while 6-chloropyridoxol instead acts as a convulsant agent, indicating a completely divergent pharmacological profile [1].

Antiproliferative activity Vitamin B6 antagonism Halogen selectivity

Enzyme-Bound pKa: 6-FPLP Schiff Base Protonates at pH 7.1 vs. Native PLP at pH 6.4 in Aspartate Aminotransferase

When incorporated into cytosolic aspartate aminotransferase, the Schiff base of 6-fluoropyridoxal phosphate (6-FPLP) with the active-site lysine becomes protonated with a pKa of approximately 7.1, compared to approximately 6.4 for the native pyridoxal phosphate (PLP) enzyme [1]. This +0.7 unit shift brings the protonation equilibrium closer to the physiological pH range, altering the pH dependence of catalysis. Below this pKa, a single 19F resonance is observed, but two distinct light absorption bands corresponding to ketoenamine and enolimine tautomers appear, and the tautomeric ratio is markedly altered upon dicarboxylate inhibitor binding [1]. This dual spectroscopic behavior (single 19F peak but two UV-vis bands) provides a unique window into tautomeric dynamics that is not accessible with natural PLP, which lacks the fluorine NMR reporter.

Enzyme active-site pKa Schiff base tautomerism 19F NMR probe

Glycogen Phosphorylase Reconstitution: 6-FPAL Enzyme Retains Substrate-Responsive 19F Conformational Reporting

Glycogen phosphorylase b reconstituted with 6-fluoropyridoxal (6-FPAL) or 6-fluoropyridoxal phosphate (6-FPLP) yields enzymes with kinetic characteristics similar to those of pyridoxal-reconstituted and native enzymes, respectively, except for lower Vmax values [1]. Critically, the 19F chemical shift of the 6-FPLP enzyme is pH-independent from pH 6 to 9.1 in the free protein, but upon forming complexes with AMP, AMP plus glucose-1-P, and AMP plus inorganic phosphate, distinct 19F signals appear at −11.0, −13.1, and −10.4 ppm, respectively [2]. These discrete chemical shifts demonstrate that each ligand-bound state produces a unique protein conformation near the coenzyme binding site, which is directly observable only with the fluorinated analog. The exchange rate between the AMP-bound and AMP/glucose-1-P-bound states is 3300 ± 700 s⁻¹ for the 6-FPLP enzyme, 13-fold faster than the same process in the 6-FPAL enzyme [2], revealing how the 5′-phosphate group modulates conformational dynamics.

Glycogen phosphorylase Allosteric regulation Conformational dynamics

High-Value Application Scenarios Where 6-Fluoropyridoxal (CAS 42242-42-2) Provides Documented Advantage


19F NMR Mechanistic Probing of PLP-Dependent Aminotransferases and Decarboxylases

6-FPAL is phosphorylated to 6-FPLP in situ and incorporated into the active site of apo-enzymes such as aspartate aminotransferase, tryptophanase, or glutamate decarboxylase. The 10,000-fold reduced ring nitrogen basicity, combined with retention of 42% catalytic activity and a pKa shift to 7.1 (vs. 6.4 for native PLP), enables pH-titration experiments that map protonation events during catalysis directly by 19F NMR—a capability absent from all non-fluorinated coenzyme analogs. The single 19F resonance below the Schiff base pKa, despite two coexisting tautomers detected by UV-vis, provides unique insight into tautomerization-coupled proton transfer [1][2].

Macromolecular 19F MRI pH Sensor Construction via Aldehyde Conjugation

6-Fluoropyridoxal is the only fluorinated vitamin B6 analog possessing a reactive aldehyde group, enabling Schiff-base conjugation to amino-dextran or poly-L-lysine to create blood-pool pH imaging agents. The resulting polymer conjugates retain ~10 ppm 19F chemical shift pH sensitivity with a pKa suitable for in vivo studies, and have been validated for simultaneous intra- and extracellular pH measurement in whole blood and perfused rat heart [1][2]. 6-Fluoropyridoxamine lacks the aldehyde handle, and 6-fluoropyridoxol has a less favorable pKa (8.2), making 6-FPAL the scaffold of choice for conjugate construction.

Vitamin B6 Antimetabolite Development with Halogen-Dependent Biological Selectivity

In tissue culture models, 6-fluoro vitamin B6 analogs (including 6-FPAL) inhibit cell growth, while 6-chloro analogs are inactive as growth suppressors and instead produce convulsant effects [1]. This halogen-dependent biological activity dichotomy—rooted in fluorine's unique combination of steric similarity to hydrogen and strong electron-withdrawing effect—identifies 6-FPAL as the preferred starting scaffold for developing B6 antimetabolites targeting pyridoxal-dependent pathways. The hydrophobic character (pKa OH = 7.8 vs. 4.2 for pyridoxal) further alters cellular uptake, enhancing membrane permeability relative to the charged natural vitamer [1].

Glycogen Phosphorylase Allosteric Regulation Studies via Conformation-Sensitive 19F Reporting

Reconstitution of apophosphorylase b with 6-FPAL or 6-FPLP yields active enzymes whose conformational responses to allosteric effectors (AMP, glucose-1-phosphate, inorganic phosphate) produce discrete, assignable 19F NMR chemical shifts (−11.0, −13.1, −10.4 ppm) that are pH-independent from pH 6–9.1 and directly report on protein structural changes near the coenzyme binding site [1][2]. The 13-fold difference in conformational exchange rates between 6-FPLP- and 6-FPAL-reconstituted enzymes quantifies the role of the 5′-phosphate in modulating protein dynamics, information inaccessible by any other coenzyme analog system.

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